![molecular formula C9H15N3O2S B12534981 Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate CAS No. 820231-13-8](/img/structure/B12534981.png)
Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate: is a chemical compound with a unique structure that includes a thiazole ring, an amino group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate typically involves the reaction of Boc anhydride with ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained by recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves similar steps as laboratory synthesis but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate can undergo substitution reactions, particularly at the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Cs2CO3: Commonly used as a base in these reactions.
Solvents: 1,4-dioxane is often used as a solvent in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides typically yield N-Boc-protected anilines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals and bioconjugation experiments. Its ability to form stable bonds with various biomolecules makes it valuable in drug design and delivery .
Industry
In the industrial sector, this compound is used as a chemical intermediate in the production of various organic compounds. Its stability and reactivity make it suitable for large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The thiazole ring and amino group allow it to form stable complexes with metal ions and other biomolecules. These interactions can influence various biochemical pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the thiazole ring.
N-Boc-ethylenediamine: Contains a Boc-protected amino group but differs in its overall structure.
tert-Butyl (5-bromothiazol-2-yl)carbamate: Similar structure but with a bromine atom on the thiazole ring.
Uniqueness
Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate is unique due to its combination of a thiazole ring, amino group, and carbamate group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
820231-13-8 |
|---|---|
Molecular Formula |
C9H15N3O2S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
tert-butyl N-[(2-amino-1,3-thiazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H2,10,11)(H,12,13) |
InChI Key |
MUNZHJKCKBBJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene](/img/structure/B12534901.png)
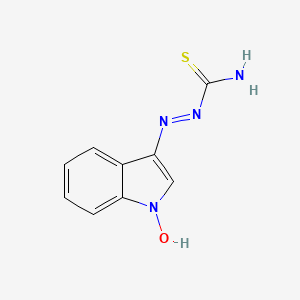
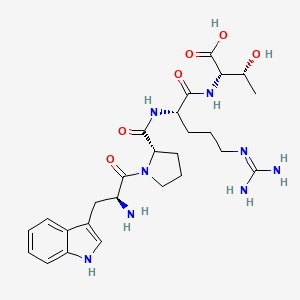
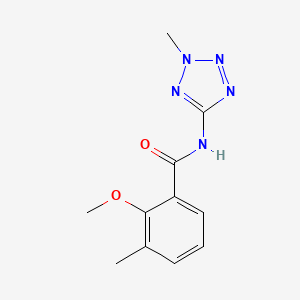
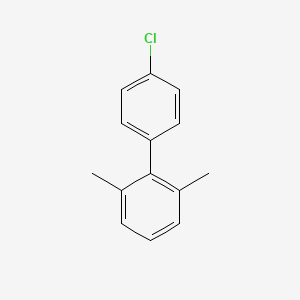
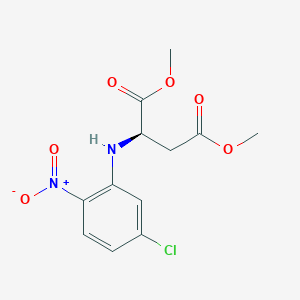
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)
